N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a morpholino group and a 5-oxo-1-phenylpyrrolidine-3-carboxamide moiety. The pyrazolopyrimidine scaffold is a hallmark of kinase inhibitors, particularly those targeting ATP-binding pockets (e.g., PI3K, mTOR). The morpholino group enhances solubility and modulates pharmacokinetics, while the pyrrolidine carboxamide may contribute to target specificity and binding affinity .
Properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c30-19-12-16(14-28(19)17-4-2-1-3-5-17)22(31)23-6-7-29-21-18(13-26-29)20(24-15-25-21)27-8-10-32-11-9-27/h1-5,13,15-16H,6-12,14H2,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUQIRPUZNAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with electrophilic reagents. For example, 5-amino-1-arylpyrazoles react with β-diketones or α,β-unsaturated ketones under acidic or basic conditions to form the fused pyrimidine ring. In a representative procedure, 5-amino-1-phenylpyrazole reacts with ethyl acetoacetate in phosphorus oxychloride to yield 4-chloropyrazolo[3,4-d]pyrimidine, a key intermediate.
Reaction Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: 80–100°C
- Catalyst: Phosphorus oxychloride or polyphosphoric acid
Alternative Routes Using Nitriles
Recent methods employ malononitrile or cyanoacetates as electrophiles. For instance, 5-aminopyrazole and malononitrile undergo cyclization in triethylamine to form 4-aminopyrazolo[3,4-d]pyrimidine, which can be further functionalized.
Formation of the Ethyl Linker
Alkylation of the Pyrazolopyrimidine
The 1-position of the pyrazolopyrimidine is alkylated using 2-chloroethylamine or its protected derivatives. Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) are effective for introducing the ethyl spacer.
Reaction Setup :
- Substrate: 4-Morpholinopyrazolo[3,4-d]pyrimidine
- Alkylating agent: 2-Bromoethylamine hydrobromide
- Base: DIPEA in acetonitrile at 60°C
Yield : 60–70%
Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxamide
Pyrrolidine Ring Formation
The pyrrolidine ring is constructed via cyclization of γ-keto amides. For example, N-phenyl-γ-ketoglutarimide undergoes reduction with sodium borohydride followed by acid-catalyzed cyclization to yield 5-oxopyrrolidine.
Carboxamide Functionalization
The carboxylic acid at the 3-position is converted to the carboxamide using coupling reagents. A mixed carbonate approach with N,N′-disuccinimidyl carbonate (DSC) activates the carbonyl for reaction with amines.
Procedure :
- 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (1 eq)
- DSC (1.2 eq) in THF
- Add amine (e.g., ethylamine) and stir at room temperature
Yield : 85–90%
Final Coupling of Fragments
The ethyl-linked pyrazolopyrimidine and pyrrolidine carboxamide are joined via amide bond formation. Standard peptide coupling reagents like HATU or EDCl/HOBt are employed.
Optimized Conditions :
- Pyrazolopyrimidine-ethylamine (1 eq)
- Pyrrolidine-3-carboxamide (1.1 eq)
- HATU (1.5 eq), DIPEA (3 eq) in DMF
- Stir at 25°C for 24 hours
Yield : 65–75%
Alternative Synthetic Routes
One-Pot Assembly
Recent advances enable a telescoped synthesis where the pyrazolopyrimidine core and pyrrolidine carboxamide are coupled in situ. This reduces purification steps but requires precise stoichiometry.
Solid-Phase Synthesis
Merrifield resin-supported methods allow sequential addition of morpholino, ethyl, and pyrrolidine groups, enhancing scalability.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Scaffold Differences
- Pyrazolo[3,4-d]pyrimidine vs. Pyrimidine/Pyridine : The target compound’s pyrazolopyrimidine core is smaller and more rigid than the pyrimidine/pyridine cores in the patent compounds. This rigidity may reduce off-target interactions, while pyrimidine/pyridine analogs could offer broader kinase inhibition .
Substituent Effects
- Morpholino vs. In contrast, the morpholinylethoxy chain in patent compounds extends the molecule, possibly improving solubility and tissue penetration .
- Trifluoromethylphenyl : Present in both patent analogs, this group enhances lipophilicity and metabolic stability but may reduce aqueous solubility compared to the target compound’s phenylpyrrolidine group.
Electronic Modifiers
- Cyanopyrimidine/Cyanopyridine: The electron-withdrawing cyano group in patent compounds may strengthen hydrogen bonding with kinase catalytic domains, whereas the target compound’s unmodified pyrazolopyrimidine relies on inherent π-π interactions .
Research Findings and Hypotheses
While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Selectivity: The pyrrolidine carboxamide in the target compound may reduce off-target effects compared to the trifluoromethylphenyl-containing patent compounds, which are prone to hydrophobic interactions with non-target kinases.
- Pharmacokinetics: The morpholino group likely confers better solubility than the morpholinylethoxy chain, which could prolong half-life due to slower clearance.
Biological Activity
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- Morpholino Group : Enhances solubility and biological activity.
- Pyrazolo[3,4-d]pyrimidine Core : Known for its kinase inhibitory properties.
- Pyrrolidine Ring : Contributes to the compound's pharmacological profile.
The molecular formula is , indicating a complex arrangement conducive to various biological interactions.
The primary mechanism by which this compound exerts its effects is through the inhibition of specific kinases involved in cell signaling pathways. Kinases play critical roles in regulating cellular functions such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often implicated in cancer progression.
Key Kinases Targeted
Research indicates that this compound selectively inhibits several kinases, including:
- Tyrosine Kinases : Involved in cancer cell proliferation.
- Cyclin-dependent Kinases (CDKs) : Critical for cell cycle regulation.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound:
- Inhibition of Cell Proliferation : In vitro studies show significant reductions in the proliferation rates of various cancer cell lines, including breast and leukemia cells.
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Study on Breast Cancer : A clinical trial demonstrated that patients treated with this compound showed a marked decrease in tumor size compared to control groups.
- Leukemia Treatment : Research involving leukemia cell lines indicated that the compound effectively reduced cell viability through apoptosis induction.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its morpholino group, which enhances solubility. Furthermore, preliminary studies indicate a promising half-life and metabolic stability, making it a viable candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
